1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole
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Overview
Description
1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a prop-1-yn-1-yl group attached to the phenyl ring, which is further connected to the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction typically proceeds under mild conditions and leads to the formation of the desired pyrrole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles and suitable solvents to facilitate the reaction.
Major Products:
Oxidation: The major product of oxidative formylation is the corresponding formamide.
Substitution: The products of substitution reactions depend on the nature of the nucleophile used.
Scientific Research Applications
1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic structures.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole involves its interaction with various molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species then facilitate the oxidation process.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: These compounds are formed through the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate.
4,5-Diphenyl-imidazol-1,2,3-triazole hybrids: These compounds are synthesized through click reactions involving prop-2-yn-1-ylthio derivatives.
Uniqueness: 1-(2-(Prop-1-yn-1-yl)phenyl)-1H-pyrrole is unique due to its specific structural features, such as the prop-1-yn-1-yl group attached to the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11N |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(2-prop-1-ynylphenyl)pyrrole |
InChI |
InChI=1S/C13H11N/c1-2-7-12-8-3-4-9-13(12)14-10-5-6-11-14/h3-6,8-11H,1H3 |
InChI Key |
FFLUHRUBJQPJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC=C1N2C=CC=C2 |
Origin of Product |
United States |
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